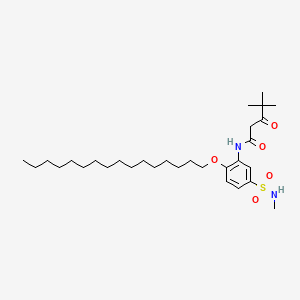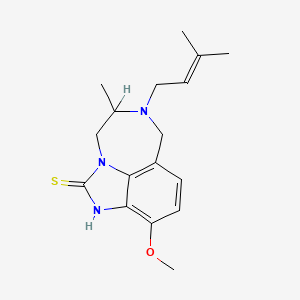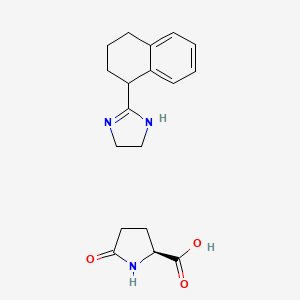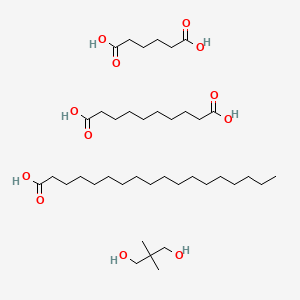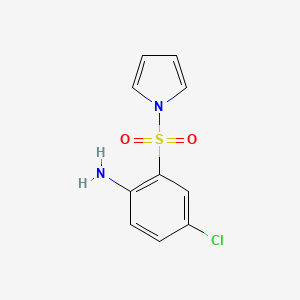
Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2',4'-dinitrophenyl)oximate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, hydroxyl, and dinitrophenyl groups, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate typically involves multiple steps. The starting material, 3,5-dibromo-4-hydroxybenzaldehyde, is first synthesized through bromination of 4-hydroxybenzaldehyde. This intermediate is then reacted with 2,4-dinitrophenylhydroxylamine under specific conditions to form the oxime derivative. The final step involves the addition of potassium ions to form the potassium salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include controlled temperature and pH conditions, as well as the use of catalysts to accelerate the reaction rates .
化学反応の分析
Types of Reactions
Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while reduction of nitro groups results in amines .
科学的研究の応用
Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate exerts its effects involves interactions with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The presence of bromine and nitro groups enhances its reactivity and ability to interact with biological molecules .
類似化合物との比較
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Shares the bromine and hydroxyl groups but lacks the dinitrophenyl oxime moiety.
4-Hydroxybenzaldehyde: Lacks the bromine and dinitrophenyl groups, making it less reactive.
2,4-Dinitrophenylhydroxylamine: Contains the dinitrophenyl group but lacks the bromine and hydroxyl groups.
Uniqueness
Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate is unique due to the combination of bromine, hydroxyl, and dinitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
94199-48-1 |
|---|---|
分子式 |
C13H6Br2KN3O6 |
分子量 |
499.11 g/mol |
IUPAC名 |
potassium;2,6-dibromo-4-[(E)-(2,4-dinitrophenoxy)iminomethyl]phenolate |
InChI |
InChI=1S/C13H7Br2N3O6.K/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23;/h1-6,19H;/q;+1/p-1/b16-6+; |
InChIキー |
IJBAAOLWWTVBOB-FPUQOWELSA-M |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O/N=C/C2=CC(=C(C(=C2)Br)[O-])Br.[K+] |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)[O-])Br.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


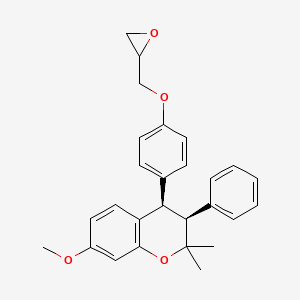
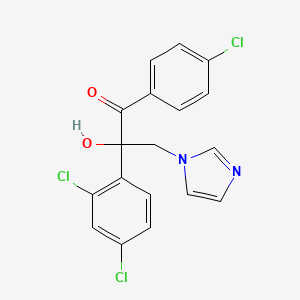
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)
